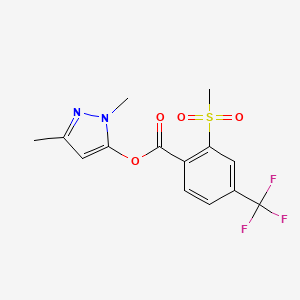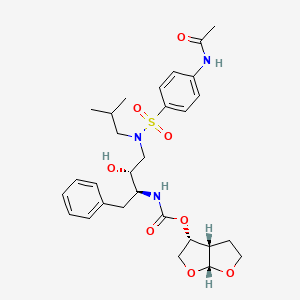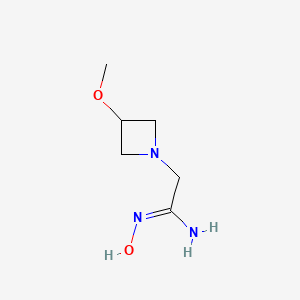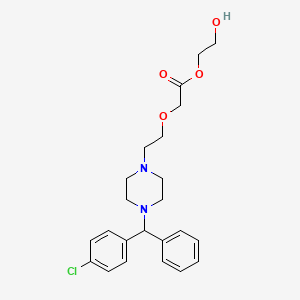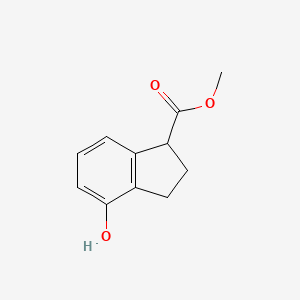
Benomyl-d4 (benzimidazole-4,5,6,7-d4)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benomyl-d4 (benzimidazole-4,5,6,7-d4) is an isotopically labeled compound with the molecular formula C14H18N4O3. It is a derivative of benomyl, a well-known fungicide, and is used primarily in scientific research due to its stable isotope labeling. This compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the benzimidazole ring, making it useful for various analytical and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benomyl-d4 (benzimidazole-4,5,6,7-d4) typically involves the incorporation of deuterium into the benzimidazole ring. One common method is the deuteration of benzimidazole using deuterated reagents under specific reaction conditions. The process may involve the use of deuterated solvents and catalysts to achieve the desired isotopic labeling.
Industrial Production Methods
Industrial production of Benomyl-d4 (benzimidazole-4,5,6,7-d4) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required isotopic purity standards. The production is carried out under controlled conditions to maintain consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
Benomyl-d4 (benzimidazole-4,5,6,7-d4) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: The benzimidazole ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
Benomyl-d4 (benzimidazole-4,5,6,7-d4) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: Employed in metabolic studies to trace the pathways and interactions of benzimidazole derivatives in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of benzimidazole-based drugs.
Industry: Applied in the development and testing of new fungicides and other agricultural chemicals.
Mecanismo De Acción
The mechanism of action of Benomyl-d4 (benzimidazole-4,5,6,7-d4) is similar to that of benomyl. It exerts its effects by interfering with the microtubule formation in fungal cells, leading to the inhibition of cell division and growth. The molecular targets include tubulin proteins, which are essential for the formation of microtubules. The deuterium labeling allows for detailed studies of these interactions at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
Benomyl: The parent compound, widely used as a fungicide.
Carbendazim: Another benzimidazole derivative with similar antifungal properties.
Thiophanate-methyl: A related compound that also acts as a fungicide.
Uniqueness
Benomyl-d4 (benzimidazole-4,5,6,7-d4) is unique due to its isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in various studies, making it a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C14H18N4O3 |
|---|---|
Peso molecular |
294.34 g/mol |
Nombre IUPAC |
methyl N-[1-(butylcarbamoyl)-4,5,6,7-tetradeuteriobenzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C14H18N4O3/c1-3-4-9-15-13(19)18-11-8-6-5-7-10(11)16-12(18)17-14(20)21-2/h5-8H,3-4,9H2,1-2H3,(H,15,19)(H,16,17,20)/i5D,6D,7D,8D |
Clave InChI |
RIOXQFHNBCKOKP-KDWZCNHSSA-N |
SMILES isomérico |
[2H]C1=C(C(=C2C(=C1[2H])N=C(N2C(=O)NCCCC)NC(=O)OC)[2H])[2H] |
SMILES canónico |
CCCCNC(=O)N1C2=CC=CC=C2N=C1NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide](/img/structure/B13435669.png)
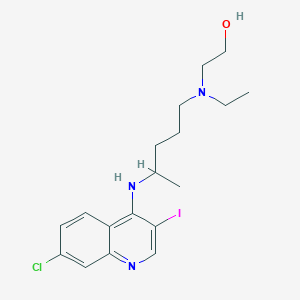
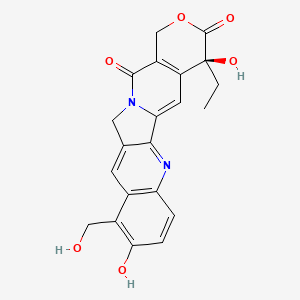
![methyl (2R,3S)-2-hydroxy-3-phenyl-3-[[(1S)-1-phenylethyl]amino]propanoate](/img/structure/B13435679.png)
![2-[3-methyl-2-methylidene-4-(2,2,2-trifluoroethoxy)pyridin-1-yl]-1H-benzimidazole](/img/structure/B13435680.png)
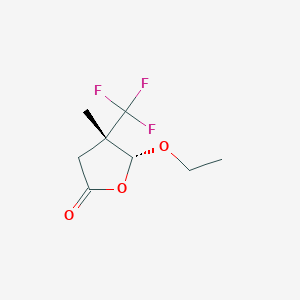
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylnitrous amide](/img/structure/B13435686.png)
